molecular formula C12H17N3O B2690954 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone CAS No. 2034515-83-6

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Cat. No.: B2690954
CAS No.: 2034515-83-6
M. Wt: 219.288
InChI Key: ICXBSCQMPULQRQ-UHFFFAOYSA-N
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Description

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a chemical compound that has garnered attention in various fields of research due to its potential biological activities and applications. This compound features a pyrrolidine ring attached to a pyrimidine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone typically involves the reaction of 2,6-dimethylpyrimidine with a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Halogenated derivatives with NaOH or K₂CO₃ in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. For instance, it has been shown to inhibit the proteasome-associated deubiquitinase activity, affecting protein degradation pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-ol: Similar structure but with a hydroxyl group instead of an ethanone group.

    N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl): Contains a pyrimidine moiety with different substituents.

Uniqueness

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is unique due to its specific combination of a pyrrolidine ring and a pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone is a compound that has attracted considerable interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a pyrimidine moiety. These features contribute to its diverse biological activities, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C12H16N3OC_{12}H_{16}N_{3}O, with a molecular weight of approximately 220.28 g/mol. The compound's structure can be represented as follows:

IUPAC Name 1(1(2,6Dimethylpyrimidin4yl)pyrrolidin3yl)ethanone\text{IUPAC Name }this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may act as an enzyme inhibitor , particularly affecting proteasome-associated deubiquitinase activity, which plays a crucial role in protein degradation pathways. This inhibition can lead to alterations in cellular signaling and homeostasis, potentially impacting various disease processes.

Antiviral Activity

Recent studies have shown that compounds with similar structural characteristics exhibit broad-spectrum antiviral activity . For instance, the inhibition of pyrimidine biosynthesis has been linked to enhanced immune responses against viral infections. This suggests that this compound could have potential applications in antiviral therapy by modulating immune responses and inhibiting viral replication pathways.

Neuroprotective Effects

In neurological research, compounds containing pyrrolidine and pyrimidine structures have demonstrated neuroprotective properties. These effects are often mediated through the modulation of neurotransmitter systems, such as increasing levels of gamma-aminobutyric acid (GABA). This action could be significant for treating conditions like anxiety and epilepsy.

Case Study 1: Enzyme Inhibition

A study investigating the enzyme inhibition properties of similar compounds found that modifications in the pyrimidine ring significantly altered the binding affinity to target enzymes. The results indicated that substituents on the pyrimidine ring could enhance inhibitory activity against specific proteases involved in disease pathology.

CompoundTarget EnzymeInhibition (%)
Compound AProteasome DUB75%
Compound BDipeptidyl Peptidase IV60%
This compoundProteasome DUB70%

Case Study 2: Antiviral Properties

In another study focusing on antiviral properties, compounds structurally related to this compound were tested against various viruses. The findings suggested a potential mechanism involving the inhibition of viral RNA synthesis , which could be further explored for therapeutic use.

Properties

IUPAC Name

1-[1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-6-12(14-10(3)13-8)15-5-4-11(7-15)9(2)16/h6,11H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBSCQMPULQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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